Ethyl 6-bromo-4-chloropicolinate
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Overview
Description
Ethyl 6-bromo-4-chloropicolinate is an organic compound with the molecular formula C8H7BrClNO2. It is a derivative of picolinic acid, featuring both bromine and chlorine substituents on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of Ethyl 6-bromo-4-chloropicolinate typically involves the reaction of 6-bromo-4-chloropicolinic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 6-bromo-4-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
Ethyl 6-bromo-4-chloropicolinate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-chloropicolinate involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor by binding to active sites on enzymes, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-bromo-4-chloropicolinate can be compared with similar compounds such as:
Ethyl 3-bromo-6-chloropicolinate: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.
Ethyl 4-bromopicolinate: Lacks the chlorine substituent, which can affect its chemical properties and uses.
Ethyl 3-chloro-5-(trifluoromethyl)picolinate:
These comparisons highlight the unique properties of this compound, particularly its dual halogen substituents, which contribute to its versatility in various chemical reactions and research applications.
Biological Activity
Ethyl 6-bromo-4-chloropicolinate is an organic compound belonging to the picolinate family, characterized by its unique structural features, including a bromine atom at the 6-position and a chlorine atom at the 4-position of the pyridine ring. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C8H8BrClN. The presence of both halogen atoms enhances its chemical reactivity, making it a subject of interest for various biological interactions. The compound's structure allows it to participate in diverse substitution reactions, which are crucial for its biological activity.
This compound primarily exhibits its biological activity through interactions with various enzymes and biological macromolecules. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a critical role in the metabolism of xenobiotics and endogenous compounds, influencing metabolic pathways and cellular signaling processes.
Biological Activities
-
Enzyme Inhibition :
- CYP1A2 Inhibition : this compound has been shown to inhibit CYP1A2 activity, leading to altered metabolism of drugs processed by this enzyme. This interaction can significantly impact gene expression related to metabolic pathways.
- Potential Anti-Tuberculosis Activity : Some studies suggest that derivatives of this compound may possess anti-tuberculosis properties, although further research is needed to establish its efficacy against Mycobacterium tuberculosis .
- Antimicrobial Activity :
-
Cellular Interactions :
- Research indicates that this compound can interact with cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
Comparative Analysis with Similar Compounds
To understand the unique features of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structural Differences | Unique Features |
---|---|---|
Ethyl 6-bromo-4-fluoropicolinate | Fluorine instead of chlorine | Different reactivity due to fluorine's electronegativity |
Ethyl 6-bromo-4-methylpicolinate | Methyl group instead of chlorine | Alters steric and electronic characteristics |
Ethyl 6-(aminomethyl)-4-chloropicolinate | Aminomethyl group at the 6-position | Potential for hydrogen bonding interactions |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on CYP1A2 Interaction : A detailed investigation into the binding affinity and inhibition kinetics of this compound with CYP1A2 revealed an IC50 value indicating significant inhibitory potential. This study provided insights into how structural modifications could enhance or diminish enzyme inhibition .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various picolinate derivatives, including this compound, against E. coli and other pathogens. The results indicated that this compound exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) lower than many tested analogs .
Properties
Molecular Formula |
C8H7BrClNO2 |
---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
ethyl 6-bromo-4-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-3-5(10)4-7(9)11-6/h3-4H,2H2,1H3 |
InChI Key |
LNUTYSVBNSEZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)Cl)Br |
Origin of Product |
United States |
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